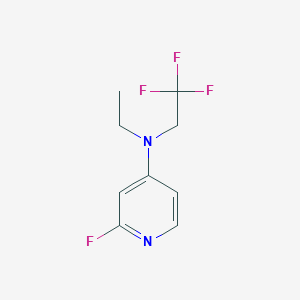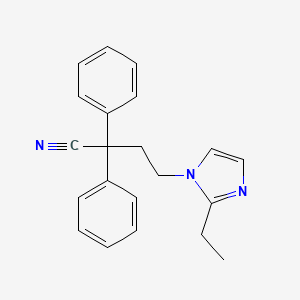
2-Ethyl-I+/-,I+/--diphenyl-1H-imidazole-1-butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidafenacin Related Compound 9 is a derivative of imidafenacin, a muscarinic receptor antagonist primarily used to treat overactive bladder. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidafenacin Related Compound 9 involves multiple steps, starting with the preparation of the core imidazole structure. The process typically includes:
Step 1: Formation of the imidazole ring through a condensation reaction between glyoxal and ammonia.
Step 2: Alkylation of the imidazole ring using an alkyl halide under basic conditions.
Step 3: Introduction of the diphenylbutanamide moiety through a nucleophilic substitution reaction.
Step 4: Final purification using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of Imidafenacin Related Compound 9 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing high-performance liquid chromatography (HPLC) for large-scale purification.
Quality Control: Implementing rigorous quality control measures, including spectroscopic analysis and chromatographic techniques.
化学反応の分析
Types of Reactions: Imidafenacin Related Compound 9 undergoes various chemical reactions, including:
Oxidation: Conversion of the imidazole ring to its corresponding N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the diphenylbutanamide moiety using reducing agents such as sodium borohydride.
Substitution: Halogenation of the aromatic rings using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: Imidafenacin N-oxide.
Reduction: Reduced diphenylbutanamide derivative.
Substitution: Halogenated imidafenacin derivatives.
科学的研究の応用
Imidafenacin Related Compound 9 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.
Biology: Investigated for its potential effects on muscarinic receptors in various biological systems.
Medicine: Explored for its therapeutic potential in treating overactive bladder and other muscarinic receptor-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Imidafenacin Related Compound 9 exerts its effects by binding to and antagonizing muscarinic receptors, particularly the M1 and M3 subtypes. This antagonism inhibits the action of acetylcholine, leading to reduced contraction of the detrusor muscle in the bladder. The compound’s high affinity for these receptors makes it effective in reducing urinary frequency and urgency.
類似化合物との比較
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: A selective muscarinic receptor antagonist with similar therapeutic applications.
Solifenacin: A muscarinic receptor antagonist with a longer duration of action.
Comparison: Imidafenacin Related Compound 9 is unique due to its specific binding affinity for the M1 and M3 receptors, which provides a more targeted therapeutic effect with potentially fewer side effects compared to other muscarinic receptor antagonists. Additionally, its chemical structure allows for various modifications, making it a versatile compound for research and development.
特性
CAS番号 |
170105-17-6 |
|---|---|
分子式 |
C21H21N3 |
分子量 |
315.4 g/mol |
IUPAC名 |
4-(2-ethylimidazol-1-yl)-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C21H21N3/c1-2-20-23-14-16-24(20)15-13-21(17-22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14,16H,2,13,15H2,1H3 |
InChIキー |
BYRMTPIQFVOLFK-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




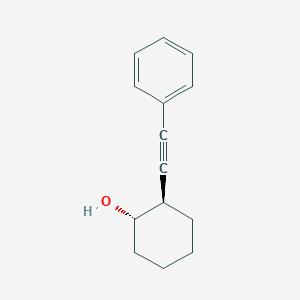
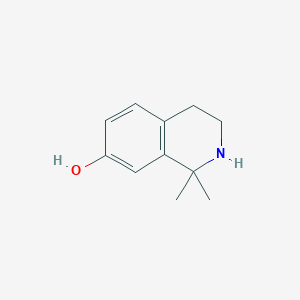
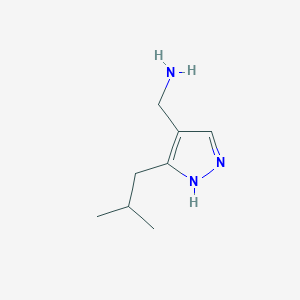
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)

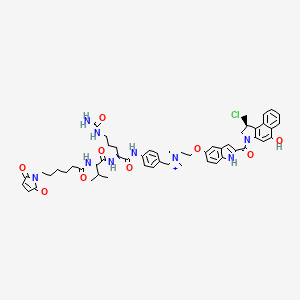
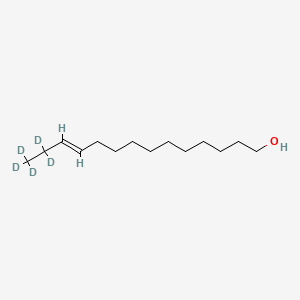

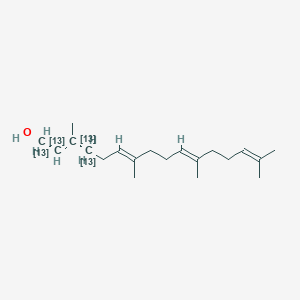
![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)

